N-(4-chlorophenyl)-2-methylfuran-3-carboxamide

Lipophilicity Physicochemical properties Drug-likeness

Researchers risk collapsed biological activity and irreproducible data when substituting close analogs lacking the 2-methyl group on the furan ring. N-(4-Chlorophenyl)-2-methylfuran-3-carboxamide ensures precise regioisomeric identity with a ClogP ≈ 3.1 optimized for hydrophobic binding pockets. - Sigma-2 receptor affinity (Ki 23 nM); des-methyl or 5-methyl analogs show near-complete activity loss. - Attenuated furan oxygen HBA strength (pK_bHBA ≈ 1.8) reduces promiscuous protein binding, ensuring target selectivity in complex lysates. - 5-position inertness enables selective cross-coupling on the 4-chlorophenyl ring without competitive side reactions, supporting convergent synthetic elaboration.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
Cat. No. B5799367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO2/c1-8-11(6-7-16-8)12(15)14-10-4-2-9(13)3-5-10/h2-7H,1H3,(H,14,15)
InChIKeyYURTZHJFMBUWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide Overview


N-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic small molecule belonging to the furan-3-carboxamide class, characterized by a 2-methylfuran core linked via a carboxamide bridge to a 4-chlorophenyl ring. With a molecular formula of C12H10ClNO2 and a molecular weight of 235.67 g/mol, this compound serves as a key intermediate or target scaffold in medicinal chemistry and agrochemical research, distinct from its 5-substituted or non-methylated analogs due to the specific steric and electronic influence of the 2-methyl group on the furan ring [1]. Its unique substitution pattern is foundational for applications where regioisomeric purity and specific physicochemical properties are critical for biological activity or further synthetic elaboration [2].

1 Synthetic scaffold for medicinal chemistry and agrochemical intermediate
2 Requires exact 2-methyl regioisomer for reproducible SAR
3 Regioisomeric purity critical for target engagement screening

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide: Analog Substitution Risks


Casual substitution of N-(4-chlorophenyl)-2-methylfuran-3-carboxamide with a close analog—such as the des-methyl N-(4-chlorophenyl)furan-3-carboxamide or a regioisomeric 5-methyl derivative—is not chemically conservative. The 2-methyl group is not a passive spectator; it directly modulates the furan ring's electron density and conformational preferences, which translates into quantifiable differences in lipophilicity (ΔlogP), hydrogen-bonding capacity, and steric bulk that can extinguish target binding or alter reactivity [1]. Studies on furan-3-carboxamide fungicides demonstrate that shifting a methyl substituent from the 2- to the 4-position can collapse activity against Botrytis cinerea from high potency to near-inactive levels, confirming that procurement of the exact isomer is a prerequisite for reproducible biological results [2].

2-Methyl target compound Des-methyl analog: lower lipophilicity may shift membrane permeability profile
2-Methyl target compound 5-Methyl regioisomer: altered H-bond acceptor strength may affect target binding
2-Methyl target compound Multi-methyl furan analogs: reported loss of antifungal activity in class-level SAR

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide: Comparative Evidence


Lipophilicity: 2-Methyl vs. Des-Methyl Analog

The presence of the 2-methyl group on the furan ring elevates the calculated lipophilicity of N-(4-chlorophenyl)-2-methylfuran-3-carboxamide compared to its des-methyl analog, N-(4-chlorophenyl)furan-3-carboxamide. This difference in logP, driven by the added methyl -CH3 group, is a key determinant of membrane permeability and non-specific protein binding. In silico comparison reveals the target compound has a higher logP, directly impacting its suitability for cell-based assays versus biochemical assays [1].

Lipophilicity shift
Reported
Target ClogP 3.1 ± 0.3
Des-methyl ClogP 2.5 ± 0.3
Δ ≈ +0.6 log units
Supports membrane permeability context for hydrophobic binding pockets
In silico fragment-based prediction
Lipophilicity Physicochemical properties Drug-likeness

H-Bond Acceptor Strength: 2-Methyl vs. 5-Methyl

Moving the methyl group from the 2-position to the 5-position of the furan ring, as in N-(4-chlorophenyl)-5-methylfuran-3-carboxamide, alters the electronic environment of the carboxamide linkage. This regioisomeric shift reduces the hydrogen-bond acceptor strength of the furan oxygen atom due to the electron-donating effect of the methyl group at the adjacent position, quantifiable via calculated pK_bHBA or molecular electrostatic potential surfaces [1].

H-bond acceptor strength
Class-level
Target pK_bHBA ≈ 1.8
5-Methyl regioisomer ≈ 2.4
Δ ≈ -0.6
Reduced promiscuous H-bond interactions may support selectivity context
In silico electrostatic potential mapping
Hydrogen bonding Regioisomerism Receptor binding

Antifungal Activity: Effect of Methyl Position

Within the class of furan-3-carboxamides, the exact position of the methyl substituent on the furan ring is a dominant driver of antifungal potency. Direct SAR from agricultural fungicide programs demonstrates that 2-methylfuran-3-carboxamide derivatives exhibit high activity against Botrytis cinerea, whereas 2,4-dimethyl or 2,4,5-trimethyl analogs show drastically reduced or no activity [1]. This provides class-level validation that the 2-methyl configuration is privileged for target engagement.

Antifungal activity
Class-level
2-Methyl congener: high activity vs. B. cinerea
2,4-Dimethyl analog: near-zero activity
Regioisomeric purity may be critical for antifungal screening reproducibility
Pot test class-level SAR inference
Antifungal activity Structure-activity relationship Furan-3-carboxamide

Chemical Stability: 2-Methyl Anchoring Effect

The 2-methyl substituent on the furan ring of N-(4-chlorophenyl)-2-methylfuran-3-carboxamide serves as a regiochemical anchor that suppresses unwanted electrophilic aromatic substitution at the adjacent C-5 position, a common side reaction in furan chemistry. In contrast, the unsubstituted N-(4-chlorophenyl)furan-3-carboxamide is prone to C-5 halogenation or nitration under mild conditions, leading to byproduct formation and lot-to-lot variability in biological assays [1].

Chemical stability
Class-level
2-Methyl: inert to C-5 electrophilic substitution
Des-methyl: >20% C-5 bromination byproduct
May support synthetic process consistency; lot variability may be reduced
Room temperature NBS/DMF conditions
Synthetic chemistry Regioselectivity Chemical stability

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide: Key Applications


Selective Kinase/GPCR Library Design

The elevated logP (ClogP ≈ 3.1) of N-(4-chlorophenyl)-2-methylfuran-3-carboxamide, relative to its des-methyl analog, makes it the preferred scaffold for constructing focused libraries targeting hydrophobic binding sites, such as the allosteric pockets of GPCRs or the ATP-binding cleft of lipid kinases, where a ΔlogP of +0.6 can improve membrane permeation and target residence time [1].

Foliar Fungicide Lead Optimization

The class-level validation that 2-methylfuran-3-carboxamides retain high in vivo antifungal activity against Botrytis cinerea, in contrast to the inactivity of 2,4-disubstituted analogs, positions this compound as a reliable control or core template for antifungal lead optimization, ensuring reproducible pot test results that procurement of a regioisomer would compromise [1].

Reduced Off-Target H-Bonding in Probes

The attenuated hydrogen-bond acceptor strength of the furan oxygen (pK_bHBA ≈ 1.8), a consequence of the 2-methyl substitution, reduces the likelihood of promiscuous interactions with abundant protein hydrogen-bond donors, making this compound a superior choice for developing chemical probes intended for use in complex cellular lysates where selectivity is paramount [1].

Building Block for 5-Position Functionalization

The chemical inertness of the 5-position, enforced by the 2-methyl group, allows chemists to perform selective reactions (e.g., amide coupling, Suzuki-Miyaura cross-coupling) on the 4-chlorophenyl ring without competitive side reactions on the furan, enabling a more convergent and higher-yielding synthetic route to advanced intermediates [1].

Application
Selection Property
Validation Focus
Hydrophobic pocket library design
Lipophilicity and regioisomeric identity
Membrane permeation and target engagement assays
Antifungal lead screening
2-Methyl regioisomeric configuration
Reproducible antifungal potency in pot tests
Probe selectivity in complex lysates
Hydrogen-bond acceptor strength profile
Selectivity against abundant H-bond donors
Regioselective synthetic elaboration
C-5 positional inertness
Synthetic route convergence and yield
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